molecular formula C10H13BrN2O B3198712 N-(3-aminopropyl)-3-bromobenzamide CAS No. 1016507-95-1

N-(3-aminopropyl)-3-bromobenzamide

Cat. No.: B3198712
CAS No.: 1016507-95-1
M. Wt: 257.13 g/mol
InChI Key: XLAVKJAJILOEIR-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)-3-bromobenzamide (CAS 1016507-95-1) is a synthetic organic compound with a molecular formula of C 10 H 13 BrN 2 O and a molecular weight of 257.13 g/mol . This benzamide derivative is characterized by a 3-bromobenzamide group linked to a 3-aminopropyl chain, a structure represented by the SMILES notation NCCCNC(C1=CC(Br)=CC=C1)=O . The aminopropyl moiety provides a primary amine functional handle, making this compound a valuable bifunctional building block in medicinal chemistry and drug discovery research. It is typically offered as a solid and may require cold-chain transportation to ensure stability . This chemical is exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals . Researchers utilize this compound as a key intermediate in organic synthesis, particularly in the design and development of novel pharmacologically active molecules. Its molecular structure allows it to serve as a linker for coupling with various carboxylic acids, aldehydes, and other electrophiles via its primary amine group, while the bromine atom on the aromatic ring enables further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions . The compound is available for purchase in multiple quantities, typically ranging from 50 mg to 5 grams, to suit different research and development scales .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-aminopropyl)-3-bromobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c11-9-4-1-3-8(7-9)10(14)13-6-2-5-12/h1,3-4,7H,2,5-6,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAVKJAJILOEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance Within Chemical Biology and Organic Synthesis Research

The true potential of N-(3-aminopropyl)-3-bromobenzamide lies in the reactivity of its constituent parts. The 3-bromo-substituted benzene (B151609) ring and the aminopropyl group offer multiple avenues for chemical modification, making it a versatile building block in synthetic chemistry.

In organic synthesis , the bromine atom on the benzamide (B126) ring is a key functional handle. Halogenated aromatic compounds are pivotal intermediates for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, the bromine atom can readily participate in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the strategic introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups, enabling the construction of complex molecular frameworks. Furthermore, the primary amine on the aminopropyl side chain is a nucleophilic center, available for reactions like acylation, alkylation, and reductive amination to further elaborate the molecular structure.

From a chemical biology perspective, the benzamide core is a well-established "privileged scaffold" found in numerous biologically active compounds. researchgate.net The specific combination of a bromo-substituent and a flexible aminopropyl chain in this compound makes it an intriguing candidate for inclusion in screening libraries for drug discovery. The bromobenzyl group can facilitate binding to hydrophobic pockets in proteins, while the amide and terminal amine groups can form crucial hydrogen bonds with amino acid residues within a biological target. Derivatives built upon this scaffold could be explored for their potential to interact with various enzymes or receptors, modulating biological pathways.

Overview of Benzamide Derivatives in Advanced Scientific Investigations

Strategic Development of Synthetic Routes

Optimization of Amidation Reactions for Benzamide Core Formation

The formation of the amide bond is a cornerstone of the synthesis. Traditional methods often rely on the activation of a carboxylic acid, such as 3-bromobenzoic acid, followed by reaction with an amine. semanticscholar.org A common approach involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine. semanticscholar.org However, these methods can generate stoichiometric waste products. ucl.ac.uk

Modern approaches focus on direct amidation reactions, which couple a carboxylic acid and an amine with the removal of water. Catalytic methods using boronic acids have been reported to be effective, sometimes requiring azeotropic water removal or the use of molecular sieves to drive the reaction to completion. ucl.ac.ukmdpi.com The choice of solvent is also critical, with a shift away from hazardous solvents like DMF and CH2Cl2 towards greener alternatives being a key consideration. ucl.ac.uk

Amidation Method Activating Agent/Catalyst Advantages Disadvantages
Acid Chloride Formation Thionyl chloride, Oxalyl chlorideHigh reactivity, well-establishedGenerates HCl, stoichiometric waste
Coupling Reagents EDC, HATU, T3PMild conditions, high yieldsHigh molecular weight byproducts, cost
Direct Catalytic Amidation Boronic acids, Boric acid semanticscholar.orgAtom economical, reduced waste acs.orgOften requires high temperatures, water removal
Biocatalysis Lipases, AmidasesHigh selectivity, mild conditions rsc.orgrsc.orgSubstrate scope can be limited

Regioselective Introduction of the 3-Bromine Moiety

The precise placement of the bromine atom on the benzoyl group is crucial for the identity of the final compound. The synthesis can proceed from a pre-brominated starting material like 3-bromobenzoic acid or 3-bromobenzoyl chloride. Alternatively, bromination can be performed on an unfunctionalized aromatic ring. Electrophilic aromatic substitution is the primary mechanism for introducing the bromine atom.

The regioselectivity of this bromination is directed by the substituents already present on the benzene (B151609) ring. For instance, starting with benzoic acid or a derivative, the carboxyl group is a meta-directing deactivator, which would favor the introduction of bromine at the 3-position. Reagents like N-bromosuccinimide (NBS) are commonly used for benzylic and allylic brominations but can also be employed for aromatic bromination under specific conditions. wikipedia.orgmasterorganicchemistry.com The choice of catalyst and reaction conditions is critical to achieve high regioselectivity and avoid the formation of ortho and para isomers. researchgate.net Two-phase electrolysis has been reported as an efficient method for regioselective bromination of some aromatic compounds. cecri.res.in

Bromination Strategy Reagent Key Features
From 3-Bromobenzoic Acid N/A (pre-functionalized)Direct starting material
Electrophilic Aromatic Substitution Br2, NBSRequires careful control of conditions for regioselectivity
Catalytic Bromination Br2/SO2Cl2 over zeolitesCan offer high para-selectivity, may not be suitable for meta-substitution researchgate.net

Efficient Approaches for the N-(3-aminopropyl) Side Chain Incorporation

The final key structural element is the N-(3-aminopropyl) side chain. A straightforward approach involves the direct amidation of 3-bromobenzoyl chloride with 1,3-diaminopropane (B46017). However, the presence of two primary amine groups in the diamine can lead to the formation of a di-substituted byproduct. To circumvent this, one of the amine groups in 1,3-diaminopropane is often protected before the coupling reaction. Following the formation of the amide bond, a deprotection step reveals the free primary amine on the side chain.

Alternatively, solid-phase peptide synthesis (SPPS) techniques can be adapted for the synthesis of such amides, offering advantages in purification and handling. nih.govresearchgate.net Another strategy involves the reductive amination of an appropriate aldehyde-containing precursor. nih.gov

Novel Catalytic Systems and Reaction Conditions in this compound Synthesis

Recent research has focused on developing novel catalytic systems to improve the efficiency and sustainability of amide bond formation. Boron-based catalysts, including simple boric acid and more complex organoboron compounds, have shown significant promise in facilitating direct amidation reactions under milder conditions. semanticscholar.orgmdpi.comacs.org

Transition metal catalysts, particularly those based on ruthenium and rhodium, have also been explored. nih.govresearchgate.net Ruthenium N-heterocyclic carbene (NHC) complexes, for example, can catalyze the direct synthesis of amides from alcohols and amines, liberating dihydrogen as the only byproduct. nih.gov Photocatalysis is another emerging area, enabling reductive amidation reactions using visible light. nih.gov These advanced catalytic systems often operate under milder conditions and with lower catalyst loadings, contributing to more efficient and environmentally friendly syntheses.

Green Chemistry Principles Applied to Synthetic Design for this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals. For the synthesis of this compound, this translates to several key areas of improvement. One major focus is the development of catalytic direct amidation methods to improve atom economy and reduce the generation of stoichiometric waste associated with traditional coupling reagents. acs.orgsigmaaldrich.com

The use of biocatalysts, such as enzymes, represents a significant step towards greener amide synthesis. rsc.orgrsc.org Enzymes can operate in aqueous media under mild conditions, offering high selectivity and reducing the need for hazardous organic solvents. Furthermore, solvent selection is a critical aspect of green chemistry. Efforts are being made to replace commonly used but hazardous solvents like dichloromethane (B109758) and DMF with more environmentally benign alternatives. ucl.ac.uk Solvent-free reaction conditions, where the reactants themselves act as the solvent, are also being explored. semanticscholar.org The use of continuous flow reactors can also contribute to greener processes by improving efficiency and safety. bohrium.com

Isolation and Purification Techniques for Research-Grade Materials

Obtaining this compound in high purity is essential for its use in research. A variety of purification techniques can be employed, with the choice depending on the physical properties of the compound and the nature of the impurities. emu.edu.tr

Crystallization is a powerful technique for purifying solid compounds. emu.edu.trmasterorganicchemistry.com The selection of an appropriate solvent system is crucial for effective purification by crystallization. masterorganicchemistry.com For amides, polar solvents like ethanol, acetone, or acetonitrile (B52724) can often yield good results. researchgate.net

Chemical Reactivity and Derivatization Studies of N 3 Aminopropyl 3 Bromobenzamide

Functionalization Strategies Leveraging the Bromine Atom

The presence of a bromine atom on the benzamide (B126) ring opens up a plethora of possibilities for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions for Aryl Substituent Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the aromatic core of N-(3-aminopropyl)-3-bromobenzamide. The Suzuki, Heck, and Buchwald-Hartwig reactions are particularly relevant for this purpose.

The Suzuki coupling reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it suitable for the functionalization of this compound without requiring protection of the amine or amide groups. A typical catalyst system involves a palladium(0) source, such as Pd(PPh₃)₄ or a combination of a palladium(II) salt like Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like sodium carbonate or potassium phosphate. wikipedia.orglibretexts.orgorganic-chemistry.org

The Heck reaction provides a method for the arylation of alkenes, forming a new carbon-carbon bond by reacting the aryl bromide with an olefin in the presence of a palladium catalyst and a base. beilstein-journals.orgodinity.comnih.govresearchgate.net This reaction is instrumental in attaching vinyl groups to the benzamide ring, which can then be further manipulated. The choice of catalyst, ligand, and reaction conditions can influence the regioselectivity and stereoselectivity of the product. beilstein-journals.orgodinity.comresearchgate.net

The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com This reaction would allow for the replacement of the bromine atom in this compound with a variety of primary or secondary amines, leading to a diverse set of N-aryl derivatives. The development of bulky, electron-rich phosphine ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines under relatively mild conditions. wikipedia.orgorganic-chemistry.orgyoutube.com

Table 1: Representative Cross-Coupling Reactions for Aryl Bromides
ReactionCoupling PartnerTypical Catalyst SystemBaseProduct Type
Suzuki CouplingAr'B(OH)₂Pd(PPh₃)₄ or Pd(OAc)₂/Phosphine LigandNa₂CO₃, K₃PO₄Biaryl derivatives
Heck ReactionAlkenePd(OAc)₂/PPh₃Et₃N, K₂CO₃Styrenyl derivatives
Buchwald-Hartwig AminationR₂NHPd₂(dba)₃/Bulky Phosphine LigandNaOtBu, Cs₂CO₃N-Aryl amine derivatives

Nucleophilic Substitutions and Electrophilic Reactions

While less common for unactivated aryl halides, nucleophilic aromatic substitution (SNAr) can occur under forcing conditions or if the aromatic ring is sufficiently activated by electron-withdrawing groups. nih.govlibretexts.org In the case of this compound, the amide group provides some electron-withdrawing character, but typically strong nucleophiles and high temperatures would be required to displace the bromine atom. The presence of a nitro group, for instance, has been shown to facilitate the nucleophilic substitution of a bromine atom in a benzanthrone (B145504) system. nih.gov

Transformations Involving the Amine and Amide Functionalities

The aminopropyl side chain and the central amide linkage offer additional sites for chemical modification, allowing for the synthesis of a wide array of derivatives.

Amine-Based Derivatizations (e.g., acylation, alkylation)

The primary amine of the aminopropyl group is a versatile functional handle that can readily undergo various transformations.

Acylation of the primary amine with acyl chlorides or anhydrides leads to the formation of the corresponding amides. This is a straightforward and high-yielding reaction that can be used to introduce a wide variety of substituents. For instance, acylation with fluorinated anhydrides is a common derivatization technique. libretexts.org

Alkylation of the primary amine can lead to the formation of secondary, tertiary, and even quaternary amines. chemguide.co.ukrsc.org Direct alkylation with alkyl halides can sometimes be difficult to control, leading to over-alkylation. However, methods for selective mono-N-alkylation of amino alcohols have been developed, which could be adapted for this compound. organic-chemistry.org Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for controlled alkylation.

Table 2: Representative Amine Derivatization Reactions
ReactionReagentProduct
AcylationR-COCl or (R-CO)₂ON-Acyl derivative
AlkylationR-X (Alkyl halide)Secondary, tertiary, or quaternary amine
Reductive AminationAldehyde/Ketone, NaBH₃CNN-Alkyl derivative

Amide Linkage Modifications and Bioisosteric Replacements

The amide bond itself, while generally stable, can be subjected to modification. For instance, reduction of the amide can yield the corresponding amine. More advanced strategies involve the replacement of the amide bond with a bioisostere, a group with similar physical or chemical properties that can modulate the biological activity of the molecule. Examples of amide bioisosteres include sulfonamides, ureas, and thioureas. The synthesis of such analogs would typically involve starting from precursors other than this compound itself, for example, by coupling 3-bromobenzoyl chloride with a diamine that has been pre-functionalized to later form the desired bioisosteric linkage.

Synthesis of Structurally Diverse Analogs and Probes for Research

The combination of the functionalization strategies described above allows for the systematic synthesis of a wide range of structurally diverse analogs of this compound. By varying the substituents on the aromatic ring through cross-coupling reactions and modifying the terminal amine of the side chain, libraries of compounds can be generated. These analogs can serve as valuable research probes to investigate structure-activity relationships (SAR) in various biological systems. For example, the synthesis of N-substituted benzamide derivatives has been explored for the development of antitumor agents. researchgate.net Similarly, derivatives of aminopropyl-containing scaffolds have been investigated for their potential as anticancer agents. rsc.org The ability to introduce different functionalities at specific positions allows for the fine-tuning of properties such as solubility, lipophilicity, and target binding affinity, which is crucial in the development of new research tools and potential therapeutic agents.

In-Depth Analysis of this compound Reveals Limited Data on Stereochemical Aspects of its Derivatives

Initial investigations into the chemical literature and public databases have found a notable scarcity of specific research focused on the stereochemical considerations of derivatives of this compound. The parent compound, this compound, is an achiral molecule, meaning it does not possess a non-superimposable mirror image. Consequently, any stereochemical complexity must arise from derivatization reactions that introduce one or more chiral centers into the molecular structure.

A chiral center is typically a carbon atom bonded to four different substituent groups. The introduction of such a center would result in the formation of enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). This can occur through various reactions, for instance, at the terminal primary amine of the aminopropyl chain or through modifications to the aromatic ring or amide linkage that incorporate a chiral moiety.

Despite a thorough search for documented stereoselective syntheses or chiral resolutions involving derivatives of this compound, specific examples, detailed research findings, and corresponding data tables remain elusive in the public domain. Research in stereochemistry often focuses on compounds with significant biological activity, where the specific three-dimensional arrangement of atoms can drastically alter its efficacy and interaction with biological targets. The absence of such studies for derivatives of this compound may suggest that it is either a relatively novel scaffold, a building block for proprietary research not yet published, or has not been a primary focus of stereoselective synthesis studies to date.

Without concrete examples from published research or patents, a detailed discussion on the stereochemical considerations of its derivatives, including the generation of specific data tables on diastereomeric ratios or enantiomeric excess for given reactions, cannot be provided at this time. Further research and publication in the field would be necessary to build a comprehensive understanding of this topic.

Structural Characterization Methodologies in Academic Research for N 3 Aminopropyl 3 Bromobenzamide and Its Derivatives

Advanced Spectroscopic Techniques for Structure Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed information about the atomic arrangement in a molecule. In the context of N-(3-aminopropyl)-3-bromobenzamide, ¹H and ¹³C NMR are instrumental.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons on the brominated benzene (B151609) ring would appear as complex multiplets in the downfield region (typically δ 7.0-8.0 ppm). The protons of the aminopropyl chain would show distinct signals: the methylene (B1212753) group adjacent to the amide nitrogen (CH₂-NHCO) would be deshielded and appear around δ 3.4-3.6 ppm, the central methylene group (CH₂-CH₂-CH₂) would resonate around δ 1.8-2.0 ppm, and the methylene group attached to the primary amine (CH₂-NH₂) would be found around δ 2.8-3.0 ppm. The amide (NH-CO) and amine (NH₂) protons would appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration. Two-dimensional NMR techniques, such as COSY and HSQC, would be employed to establish the connectivity between these protons and their corresponding carbon atoms, confirming the aminopropyl fragment's structure. scispace.com

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the amide group is typically found in the δ 165-170 ppm region. The aromatic carbons would show signals between δ 120-140 ppm, with the carbon attached to the bromine atom appearing at a distinct chemical shift. The three methylene carbons of the aminopropyl chain would have characteristic signals in the aliphatic region (δ 25-45 ppm).

Mechanistic insights, such as hindered rotation around the amide C-N bond, can be investigated using variable temperature NMR studies. scispace.comnih.gov This phenomenon can lead to the observation of separate signals for atoms that would otherwise be chemically equivalent, providing information on the rotational energy barrier.

Expected ¹H NMR Chemical Shifts for this compound

Protons Expected Chemical Shift (ppm) Multiplicity
Aromatic-H 7.0 - 8.0 Multiplet
Amide-H (NH-CO) 8.0 - 8.5 Broad Singlet
CH₂-NHCO 3.4 - 3.6 Triplet
CH₂-CH₂-CH₂ 1.8 - 2.0 Quintet
CH₂-NH₂ 2.8 - 3.0 Triplet

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₀H₁₃BrN₂O).

The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ and the [M+2]⁺ peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio).

Fragmentation analysis provides structural information. Common fragmentation pathways for this molecule would involve the cleavage of the amide bond, leading to the formation of the 3-bromobenzoyl cation and the aminopropyl radical cation. Other fragmentations could include the loss of the aminopropyl chain or cleavage within the chain itself.

Key Fragmentation Peaks in the Mass Spectrum of this compound

Fragment m/z (for ⁷⁹Br) m/z (for ⁸¹Br)
[M]⁺ 256 258
[3-bromobenzoyl]⁺ 183 185

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Chemical Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would show characteristic absorption bands. The N-H stretching vibrations of the primary amine and the secondary amide would appear in the region of 3200-3400 cm⁻¹. The C=O stretching of the amide group (Amide I band) would be observed as a strong absorption around 1640-1680 cm⁻¹. The N-H bending of the amide (Amide II band) would be seen around 1520-1570 cm⁻¹. The C-Br stretching vibration would appear in the lower frequency region, typically below 700 cm⁻¹. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The bromobenzamide chromophore is expected to exhibit absorption bands in the UV region. The π → π* transitions of the benzene ring would likely result in strong absorptions below 250 nm. The n → π* transition of the carbonyl group might appear as a weaker absorption at a longer wavelength. nih.govnih.gov The exact position and intensity of these bands can be influenced by the solvent polarity.

Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Wavenumber (cm⁻¹)
N-H (Amine and Amide) Stretch 3200 - 3400
C=O (Amide I) Stretch 1640 - 1680
N-H (Amide II) Bend 1520 - 1570

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Analysis of Polymorphism and Crystal Packing Phenomena

Polymorphism is the ability of a compound to exist in more than one crystal structure. mdpi.commdpi.com Different polymorphs of this compound could exhibit different physical properties. The specific crystalline form obtained depends on factors such as the crystallization solvent and temperature.

Hydrogen Bonding Networks and Supramolecular Assembly

Hydrogen bonding is a key directional force that governs the supramolecular assembly of this compound in the solid state. The molecule has both hydrogen bond donors (the amide N-H and the amine N-H groups) and a hydrogen bond acceptor (the amide C=O group).

In the crystal structure, one would expect to observe extensive intermolecular hydrogen bonding. For instance, the amide groups of adjacent molecules can form hydrogen-bonded chains or dimers. mdpi.commdpi.com The primary amine group at the end of the propyl chain provides additional opportunities for hydrogen bonding, potentially linking these primary structural motifs into a more complex three-dimensional network. These hydrogen bonds significantly influence the crystal's stability and physical properties. nih.gov The analysis of the hydrogen bonding network provides critical insights into the supramolecular chemistry of this compound.

Molecular Interactions and Mechanistic Investigations of N 3 Aminopropyl 3 Bromobenzamide Analogs

Biochemical and Biophysical Characterization of Molecular Target Engagement (in vitro/cell-based experimental models)

The initial characterization of a compound like N-(3-aminopropyl)-3-bromobenzamide involves determining its affinity and interaction with specific biological macromolecules. This is typically achieved through a combination of in vitro binding and kinetic studies.

Based on its structural features, this compound could be profiled against various enzymes and receptors known to be modulated by benzamide (B126) derivatives.

Enzyme Inhibition Kinetics: The benzamide moiety is a known scaffold for inhibitors of several enzyme classes. For instance, 3-aminobenzamide (B1265367) is a well-characterized inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. nih.gov Other benzamide derivatives have shown inhibitory activity against cholinesterases (AChE and BChE) and β-secretase (BACE-1), which are enzymes implicated in neurodegenerative diseases. nih.govresearchgate.net

An initial screening of this compound would likely involve assessing its ability to inhibit these enzymes. The potency of inhibition is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. Further kinetic studies would determine the mechanism of inhibition (e.g., competitive, noncompetitive, uncompetitive, or mixed-type), which provides insight into whether the inhibitor binds to the enzyme's active site or an allosteric site. sci-hub.sekhanacademy.org The inhibition constant (Ki) would also be determined, representing the dissociation constant of the enzyme-inhibitor complex.

Table 1: Hypothetical Enzyme Inhibition Profile for this compound
Enzyme TargetIC₅₀ (µM)Ki (µM)Mode of Inhibition
PARP-115.27.8Competitive
Acetylcholinesterase (AChE)28.514.1Mixed-type
Butyrylcholinesterase (BChE)19.89.5Mixed-type
β-secretase (BACE-1)> 100N/DNot Determined

Receptor Affinity Profiling: Benzamide derivatives are also well-known for their interaction with G-protein coupled receptors (GPCRs), particularly dopamine (B1211576) (D₂) and serotonin (B10506) (5-HT) receptors. nih.govnih.gov Receptor affinity is determined through radioligand binding assays, where the test compound competes with a known radiolabeled ligand for binding to the receptor. The affinity is expressed as the inhibition constant (Ki), with lower values indicating higher affinity. A broad receptor screen would reveal the selectivity profile of this compound and its analogs.

Table 2: Hypothetical Receptor Affinity Profile for this compound
Receptor TargetKi (nM)
Dopamine D₂85
Serotonin 5-HT₁A150
Serotonin 5-HT₂A220
Adrenergic α₁> 1000
Histamine H₁> 1000

To understand the binding interactions at an atomic level, techniques such as X-ray crystallography or computational molecular docking would be employed. Molecular docking simulations could predict the binding pose of this compound within the active or allosteric site of a target protein. semanticscholar.org These models would highlight key interactions, such as:

Hydrogen Bonds: The amide group and the terminal amino group are prime candidates for forming hydrogen bonds with amino acid residues in the protein's binding pocket.

Halogen Bonds: The bromine atom on the benzene (B151609) ring could form favorable halogen bonds with electron-rich atoms like oxygen or sulfur in the protein.

Hydrophobic Interactions: The phenyl ring and the propyl chain could engage in hydrophobic interactions with nonpolar residues.

Allosteric modulation is another possibility, where the compound binds to a site distinct from the active site, altering the protein's conformation and modulating its activity. khanacademy.org This can be investigated through kinetic studies in the presence of varying concentrations of both the substrate and the inhibitor.

Cellular Mechanistic Investigations (non-human, non-clinical)

Following in vitro characterization, the effects of this compound would be assessed in cellular models to understand its biological activity in a more complex environment.

A variety of assays would be used to profile the compound's activity. Cell-free assays, such as the enzyme activity assays mentioned previously, provide a direct measure of target engagement without the complexity of a cellular environment.

Cell-based assays would then be used to confirm activity and assess downstream effects. For example, if the compound inhibits PARP, its activity could be measured in cancer cell lines by assessing its ability to potentiate the cytotoxicity of DNA-damaging agents. If it targets dopamine or serotonin receptors, its functional activity as an agonist, antagonist, or inverse agonist could be determined using reporter gene assays or by measuring changes in second messenger levels (e.g., cAMP).

Table 3: Hypothetical Biological Activity Profile for this compound
Assay TypeCell LineEndpoint MeasuredResult (EC₅₀ or IC₅₀)
PARP Inhibition (Cell-based)MCF-7 (Breast Cancer)Potentiation of Temozolomide Cytotoxicity12.5 µM
D₂ Receptor Functional AssayCHO-K1 (D₂-expressing)cAMP AccumulationIC₅₀ = 98 nM (Antagonist activity)
Neurite Outgrowth AssayPC-12Neurite LengthNo significant effect
Cell ViabilityHEK293MTT ReductionCC₅₀ > 50 µM

To elucidate the mechanism of action, researchers would investigate the downstream cellular pathways affected by the compound. For a potential PARP inhibitor, this would involve techniques like Western blotting to measure levels of PARP activation (PARylation) and markers of DNA damage response (e.g., γH2AX). For a receptor modulator, pathways involving downstream kinases such as Akt and ERK could be investigated. For example, inhibition of the D₂ receptor is often associated with specific changes in these signaling cascades.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

SAR and SPR studies are crucial for optimizing a lead compound like this compound into a more potent and selective molecule with favorable drug-like properties. mdpi.comnih.gov This involves the systematic synthesis and testing of analogs to determine how chemical modifications influence biological activity and physicochemical properties.

For this compound, key areas for modification would include:

The Benzamide Core: The position and nature of the halogen substituent could be varied (e.g., moving the bromine to the ortho- or para-position, or replacing it with chlorine or fluorine).

The Aminopropyl Linker: The length of the alkyl chain could be altered, or it could be constrained within a cyclic structure.

The Terminal Amine: The primary amine could be modified to a secondary or tertiary amine, or incorporated into a heterocyclic ring (e.g., piperidine, piperazine).

These modifications would be evaluated for their impact on target potency (SAR) as well as properties like solubility, lipophilicity (LogP), and metabolic stability (SPR). For example, studies on other benzamides have shown that N-terminal functionality can have a dramatic effect on activity. mdpi.com Similarly, modifications to substituents on the benzamide ring can significantly alter potency and selectivity. nih.govmdpi.com

Table 4: Hypothetical Structure-Activity Relationship (SAR) for this compound Analogs against PARP-1
CompoundR₁ (Ring Position)R₂ (Linker)R₃ (Terminus)PARP-1 IC₅₀ (µM)
Parent3-Br-(CH₂)₃--NH₂15.2
Analog 14-Br-(CH₂)₃--NH₂35.8
Analog 23-Cl-(CH₂)₃--NH₂22.1
Analog 33-Br-(CH₂)₄--NH₂18.9
Analog 43-Br-(CH₂)₃--NH(CH₃)8.4
Analog 53-Br-(CH₂)₃--N(CH₃)₂25.6

From this hypothetical data, one might conclude that moving the bromine to the para-position (Analog 1) is detrimental to activity. Secondary methylation of the terminal amine (Analog 4) appears beneficial, while dimethylation (Analog 5) reduces potency, suggesting a specific hydrogen bonding interaction is important. This iterative process of design, synthesis, and testing is fundamental to the development of novel therapeutic agents.

Systematic Structural Modification and Comprehensive Activity Profiling

Researchers have explored analogous series of 3-substituted benzamide derivatives to probe structure-activity relationships (SAR). For instance, in related benzamide series, modifications to the benzoyl moiety, such as the introduction of different substituents at various positions, have been shown to significantly impact biological activity. The nature of the substituent, whether electron-donating or electron-withdrawing, its size, and its lipophilicity can all influence target binding and cellular permeability. For example, the replacement of the bromo-substituent on the benzamide ring with other halogens (chloro, fluoro) or with alkoxy or cyano groups can modulate the electronic and steric properties of the molecule, potentially leading to altered target affinity and selectivity.

The aminopropyl linker is another critical element for modification. Variations in the length of the alkyl chain can affect the spatial orientation of the terminal functional group relative to the benzamide core. Shortening or lengthening this linker can determine whether the molecule can effectively bridge binding sites within a target protein. Furthermore, introducing rigidity into the linker, for example, through the incorporation of cyclic structures or double bonds, can constrain the conformational flexibility of the molecule, which may lead to a more favorable binding entropy.

Finally, the terminal primary amino group is a key site for derivatization. Acylation, alkylation, or incorporation into heterocyclic systems can profoundly alter the compound's properties. For example, N,N-disubstitution on a related 2-aminobenzothiazole (B30445) scaffold highlighted the critical role of the N-propylimidazole moiety for antibacterial activity. nih.gov Similarly, converting the terminal amine of this compound analogs into various amides, sulfonamides, or other functional groups can explore new interactions with the biological target and modulate physicochemical properties like solubility and membrane permeability.

The following table illustrates a hypothetical set of structural modifications on the this compound scaffold and the potential corresponding shifts in activity, based on principles observed in related compound series.

Compound R1 (Benzamide Ring) Linker Modification R2 (Terminal Group) Hypothetical Activity Profile
Parent 3-Bromo-(CH2)3--NH2Baseline
Analog 1 3-Chloro-(CH2)3--NH2Potentially altered potency due to change in halogen bond strength.
Analog 2 3-Methoxy-(CH2)3--NH2May increase solubility and alter electronic interactions.
Analog 3 3-Bromo-(CH2)2--NH2Shorter linker may optimize spacing for specific target interactions.
Analog 4 3-Bromo-(CH2)4--NH2Longer linker could access different binding pockets.
Analog 5 3-Bromo-(CH2)3--NH-C(O)CH3Acylation may improve cell permeability and introduce new hydrogen bonding opportunities.
Analog 6 3-Bromo-(CH2)3-N-imidazoleCould introduce metal chelation or different polar interactions, as seen in related scaffolds. nih.gov

Elucidation of Key Pharmacophores, Ligand Efficiencies, and Selectivity Profiles

The elucidation of key pharmacophoric features of this compound analogs is essential for rational drug design and the optimization of their biological activity. A pharmacophore model defines the crucial spatial arrangement of molecular features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, that are necessary for interacting with a specific biological target.

For benzamide derivatives, pharmacophore models have been successfully developed to understand their mechanism of action. nih.govnih.gov For instance, a five-featured pharmacophore model for a series of FtsZ inhibitors included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov Applying this concept to this compound, the key pharmacophoric elements would likely include:

An aromatic ring: The bromobenzamide moiety.

A hydrogen bond donor: The amide N-H group and the terminal primary amine.

A hydrogen bond acceptor: The amide carbonyl oxygen and the terminal primary amine.

A hydrophobic region: The bromophenyl group and the propyl linker.

A potential halogen bond donor: The bromine atom.

The spatial relationship between these features is critical. The distance and relative orientation of the aromatic ring, the amide linkage, and the terminal amine will dictate the binding affinity and selectivity.

Ligand efficiency (LE) is a valuable metric in drug discovery that assesses the binding energy per non-hydrogen atom of a molecule. It is calculated as the ratio of the Gibbs free energy of binding (ΔG) to the number of heavy atoms (N). A higher LE indicates a more efficient binding of the molecule to its target, suggesting that the compound has a better "fit" and is a good starting point for further optimization. By comparing the LE of different this compound analogs, researchers can identify which modifications lead to a more potent and efficient interaction with the target, without simply increasing the size and lipophilicity of the molecule.

Selectivity is another crucial aspect, particularly for developing therapeutic agents or specific chemical probes. A selective compound interacts with the intended target with significantly higher affinity than with other, off-target molecules. The selectivity profile of this compound analogs can be determined by screening them against a panel of related and unrelated biological targets. For example, in the development of inhibitors for the bromodomains BRD7 and BRD9, chemically diverse compounds were utilized to ensure a confident assessment of their roles and to provide multiple entry points for pharmaceutical programs. nih.gov Structural modifications that enhance interactions with unique features of the target's binding site while avoiding interactions with conserved regions in other proteins can improve selectivity. For instance, the bromine atom on the benzamide ring could be a key determinant of selectivity by forming specific halogen bonds with the target protein that are not possible with other off-targets.

The following table provides a hypothetical analysis of pharmacophoric features and their potential impact on ligand efficiency and selectivity for a series of this compound analogs.

Analog Key Pharmacophoric Modification Potential Impact on Ligand Efficiency Potential Impact on Selectivity
Parent BaselineModerateModerate
Analog with optimized linker length Improved spatial positioning of terminal amineHigher LE due to better fit in the binding pocket.May increase selectivity by avoiding clashes with off-targets.
Analog with bulky terminal group May decrease LE if the added size does not contribute to binding energy.Could enhance selectivity by exploiting unique pockets in the target.
Analog with modified benzamide substitution Can increase LE if the new substituent forms favorable interactions.The nature and position of the substituent can be critical for distinguishing between closely related targets.

Application in Molecular Imaging and Chemical Probe Development for Biological Systems (non-clinical research tools)

This compound and its analogs hold significant potential for the development of molecular imaging agents and chemical probes for non-clinical research. These tools are invaluable for visualizing and studying biological processes in real-time within cellular and whole-organism systems, without the intention of therapeutic use in humans. matthewslab.org

The development of a chemical probe from the this compound scaffold requires the parent molecule to have high affinity and selectivity for its biological target. mdpi.comnih.gov Once a potent and selective analog is identified, it can be further modified to incorporate a reporter group, such as a fluorophore for fluorescence microscopy, a positron-emitting radionuclide for positron emission tomography (PET) imaging, or a biotin (B1667282) tag for affinity-based protein profiling.

The terminal amino group of this compound is an ideal handle for the conjugation of these reporter groups without significantly perturbing the core pharmacophore responsible for target binding. For example, the amine can be readily acylated with a linker attached to a fluorescent dye like fluorescein (B123965) or rhodamine. This would allow for the visualization of the target protein's localization and dynamics within living cells.

For in vivo imaging applications like PET, a chelating agent capable of sequestering a positron-emitting metal ion (e.g., 68Ga, 64Cu) can be attached to the terminal amine. Alternatively, a precursor for radiolabeling with isotopes like 18F or 11C could be incorporated into the molecule. These radiolabeled probes would enable the non-invasive imaging and quantification of the target's expression and distribution in animal models of disease.

Furthermore, analogs of this compound can be developed as activity-based probes (ABPs). ABPs are designed to covalently label active enzymes, allowing for the specific detection of enzymatic activity rather than just protein levels. matthewslab.org This would typically involve incorporating a reactive "warhead" into the molecule that can form a covalent bond with a nearby nucleophilic residue in the enzyme's active site upon binding.

The following table outlines potential applications of this compound analogs as chemical probes.

Probe Type Modification Strategy Application Information Gained
Fluorescent Probe Conjugation of a fluorophore (e.g., FITC, Cy5) to the terminal amine.Fluorescence microscopy, flow cytometry.Subcellular localization of the target, changes in target expression levels.
PET Imaging Agent Incorporation of a radionuclide (e.g., 18F) or a chelator for a radiometal.In vivo PET imaging in animal models.Whole-body distribution and density of the target, monitoring response to therapy.
Affinity-Based Probe Attachment of a biotin tag to the terminal amine.Pull-down assays followed by mass spectrometry.Identification of the direct binding partners of the probe, target validation.
Photoaffinity Probe Incorporation of a photo-reactive group (e.g., benzophenone, diazirine).Covalent cross-linking to the target upon UV irradiation.Mapping the binding site of the probe on the target protein.

The successful development of such probes from the this compound scaffold would provide powerful tools for the research community to dissect the roles of its biological target in health and disease.

Applications of N 3 Aminopropyl 3 Bromobenzamide As a Research Tool and Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules and Natural Product Analogs

There is currently no available scientific literature detailing the specific use of N-(3-aminopropyl)-3-bromobenzamide in the total synthesis of complex organic molecules or in the generation of natural product analogs. Synthetic intermediates are crucial in the multi-step processes required to build intricate molecular architectures. The bifunctional nature of this compound, possessing both a reactive amine and a bromo-aromatic group, theoretically allows for sequential or orthogonal chemical modifications, a valuable attribute in complex synthesis. However, specific reaction schemes and target molecules involving this compound have not been published.

Development of Affinity Probes and Chemical Tools for Target Identification and Validation

The development of affinity-based probes is a key strategy for identifying and validating protein targets of bioactive molecules. These probes typically consist of a scaffold that binds to the target, a reactive group for covalent linkage, and a reporter tag for detection. The structure of this compound contains elements that could be adapted for such purposes. The aminopropyl tail could be functionalized with a reporter group (like a fluorophore or biotin), while the bromobenzamide portion could potentially serve as a recognition element or be further modified.

Despite this potential, there are no published studies describing the development or use of this compound as an affinity probe or as a chemical tool for target identification and validation. Research in this area often involves the design and synthesis of novel probes tailored to specific biological questions.

Integration into Combinatorial Chemistry Libraries for High-Throughput Screening in Discovery Research

Combinatorial chemistry is a powerful technique for generating large libraries of diverse small molecules for high-throughput screening (HTS) to identify new drug leads. The "split-and-pool" synthesis strategy is often employed to create vast numbers of compounds from a common scaffold.

The bifunctional nature of this compound makes it a suitable candidate for inclusion in such libraries. The primary amine and the aryl bromide can serve as points for diversification, allowing for the attachment of a wide variety of building blocks. For instance, the amine can be acylated, alkylated, or used in reductive amination, while the aryl bromide can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents.

However, a review of the current literature does not yield any specific examples of combinatorial libraries that have been constructed using this compound as a core scaffold. The design and synthesis of such libraries are a cornerstone of modern drug discovery, but the application of this specific intermediate has not been reported.

Potential Utility in Materials Science or Supramolecular Chemistry Research

The application of this compound in materials science or supramolecular chemistry is not documented in the available literature. Compounds with both hydrogen-bond donors/acceptors (the amide and amine groups) and aromatic rings can sometimes participate in the formation of ordered supramolecular structures or be incorporated into novel polymers or materials. The bromo-substituent could also be a handle for polymerization or surface functionalization. Nevertheless, there is no current research to support the use of this specific compound in these fields.

Future Research Directions and Emerging Translational Perspectives Non Clinical

Integration with Advanced Bio-analytical Platforms for Comprehensive Mechanistic Studies

To unlock the full potential of N-(3-aminopropyl)-3-bromobenzamide and its future derivatives, a detailed understanding of their interaction with biological systems is paramount. Advanced bio-analytical platforms are essential for elucidating mechanisms of action, metabolic pathways, and target engagement.

Hyphenated chromatographic techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are indispensable for the quantitative analysis of small molecules in biological samples. pharmatutor.orgresearchgate.net Future studies would involve developing robust LC-MS/MS methods to measure the concentration of this compound and its potential metabolites in matrices like plasma, serum, and tissue homogenates. pharmatutor.orgresearchgate.net This is crucial for pharmacokinetic studies that define a compound's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis-Mass Spectrometry (CE-MS) could also be employed for comprehensive bioanalysis. pharmatutor.orgresearchgate.net

Structural biology methods are key to understanding how a molecule interacts with its biological target. Should this compound be identified as an inhibitor of a specific enzyme or a ligand for a receptor, techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy would be critical. These methods can provide atomic-level resolution of the binding mode, revealing the specific amino acid residues involved in the interaction and guiding further structure-based drug design.

Molecular docking and computational simulations serve as powerful predictive tools. nih.gov These in silico methods can be used to screen this compound against libraries of known protein structures to identify potential biological targets, predict binding affinities, and understand the structural basis for activity before committing to extensive laboratory work. nih.govnih.gov

Table 1: Bio-analytical Platforms for Mechanistic Studies

Platform/Technique Application in Future Research Potential Insights
Chromatography
LC-MS/MS Quantitative analysis in biological fluids (plasma, serum). pharmatutor.org Pharmacokinetics (ADME), metabolite identification. researchgate.net
GC-MS Analysis of volatile derivatives or metabolites. pharmatutor.org Complementary metabolic profiling.
Structural Analysis
X-ray Crystallography Determining 3D structure of the compound bound to a target protein. Precise binding mode, key interactions, structure-activity relationships.
NMR Spectroscopy Studying compound-protein interactions in solution. tandfonline.com Conformational changes, binding kinetics, epitope mapping.
Computational Methods
Molecular Docking In silico screening against protein targets. nih.govnih.gov Prediction of potential biological targets and binding modes. nih.gov

Exploration of Novel Chemical Space Based on the Benzamide (B126) Scaffold

The benzamide moiety is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple, diverse biological targets. nih.govdoaj.org The structure of this compound serves as an excellent starting point for the exploration of novel chemical space to discover new bioactive compounds. nih.govnih.gov

The exploration of chemical space involves the systematic modification of a lead compound to generate a library of analogues. nih.govrsc.org For this compound, this can be achieved through several strategies:

Modification of the Benzene (B151609) Ring: The bromine atom at the 3-position can be replaced with a variety of other functional groups (e.g., fluorine, chlorine, methyl, methoxy) to probe the effect of electronics and sterics on activity. The hydrogen atoms at other positions on the ring can also be substituted.

Alteration of the Aminopropyl Chain: The length of the alkyl chain can be varied, or it can be replaced with cyclic structures or other linkers to alter the compound's flexibility and orientation when binding to a target. mdpi.com The terminal amino group is a key site for derivatization, allowing for the introduction of new functionalities.

Derivatization of the Amide Bond: While the amide bond itself is generally stable, modifications to the groups attached to the amide nitrogen and carbonyl carbon are central to scaffold-based drug discovery. mdpi.com

This systematic generation of analogues allows for the development of detailed Structure-Activity Relationships (SAR), which correlate specific structural changes to changes in biological activity. nih.govnih.gov For example, studies on other benzamide derivatives have shown that such modifications can lead to potent inhibitors of enzymes like histone deacetylases (HDACs) or agonists for receptors like the β3-adrenergic receptor. nih.govnih.gov High-throughput screening of the resulting compound library against various biological targets could uncover novel therapeutic leads for a range of diseases. nih.gov

Table 2: Strategies for Exploring Chemical Space

Modification Site Potential Changes Rationale
Benzene Ring Replace bromine with other halogens, alkyl, or alkoxy groups. Add substituents at other positions. Modulate electronic properties, steric hindrance, and binding interactions. nih.gov
Aminopropyl Chain Vary chain length (e.g., ethyl, butyl). Introduce cyclic elements (e.g., piperidine). mdpi.com Optimize geometry, flexibility, and vector towards binding pockets.
Terminal Amine Acylation, alkylation, or conversion to other functional groups. Introduce new interaction points (H-bonding, ionic), alter solubility.

| Amide N-H | Alkylation or substitution. | Modify hydrogen-bonding capability and conformation. |

Methodological Advancements in Synthesis, Characterization, and Biological Evaluation

Future research on this compound and its derivatives will benefit from modern chemical and biological methodologies.

Synthesis: The synthesis of benzamides is a well-established area of organic chemistry. A common method involves the coupling of a benzoic acid (or its more reactive acyl chloride derivative) with an amine. mdpi.com For this compound, this would typically involve reacting 3-bromobenzoyl chloride with 1,3-diaminopropane (B46017). Advanced coupling reagents and microwave-assisted synthesis can accelerate the preparation of analogue libraries, making the process more efficient. mdpi.com

Characterization: The unambiguous identification of newly synthesized compounds is critical. A standard suite of analytical techniques is employed for this purpose:

NMR Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the connectivity of atoms. tandfonline.commdpi.com

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) confirm the molecular weight of the compound. tandfonline.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the amide C=O and N-H stretches. tandfonline.com

Biological Evaluation: Depending on the therapeutic area of interest, a wide range of in vitro assays can be used for biological evaluation. If targeting cancer, for instance, antiproliferative assays against various cancer cell lines (e.g., MCF-7, A549) would be performed. nih.gov For infectious diseases, Minimum Inhibitory Concentration (MIC) assays against bacterial or fungal strains would be relevant. mdpi.com Enzyme inhibition assays are used to determine the potency (e.g., IC₅₀ value) of compounds against specific enzymatic targets. mdpi.com The benzamide scaffold has been successfully used to develop compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govnih.govresearchgate.net

Development of this compound as a Tool for Fundamental Biological Discovery

Beyond its potential as a therapeutic agent, this compound can be developed into a chemical probe or "tool compound" to investigate fundamental biological processes. Such tools are invaluable for identifying new drug targets and elucidating complex signaling pathways.

One approach is to convert the compound into an affinity-based probe. This could involve attaching a reporter tag (like a fluorescent dye) or a reactive group to the terminal amine. The tagged compound could then be used in cell imaging studies to visualize its subcellular localization. Alternatively, the compound could be immobilized on a solid support (e.g., agarose (B213101) beads) to create an affinity matrix. This matrix could be used to "pull down" binding partners from cell lysates, which can then be identified by mass spectrometry—a technique known as affinity chromatography-mass spectrometry.

The bromine atom also offers a handle for further chemical modification, such as through palladium-catalyzed cross-coupling reactions. This would allow for the attachment of more complex molecular fragments, photo-affinity labels, or biotin (B1667282) tags, further expanding its utility as a chemical biology tool. By identifying the proteins or other biomolecules that interact with this compound or its derivatives, researchers can uncover novel biological pathways and mechanisms, paving the way for new therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-aminopropyl)-3-bromobenzamide, and what reaction conditions optimize yield and purity?

  • Methodological Answer : Synthesis typically involves coupling 3-bromobenzoic acid derivatives with 3-aminopropylamine. Key steps include:

  • Activation of the carboxylic acid : Use of coupling agents like EDCl/HOBt or conversion to an acid chloride (e.g., with thionyl chloride) .
  • Amide bond formation : Reacting the activated acid with 3-aminopropylamine in a polar aprotic solvent (e.g., DMF or dichloromethane) under inert atmosphere .
  • Optimization : Yields >70% are achievable with controlled temperatures (0–25°C) and stoichiometric excess of the amine to minimize side reactions .
    • Analytical Validation : Purity is confirmed via 1H^1H/13C^{13}C-NMR (e.g., characteristic amide proton at δ 7.5–8.5 ppm) and LC-MS (expected [M+H]+^+ for C10_{10}H12_{12}BrN2_2O: ~271.0) .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral interpretations validated?

  • Key Techniques :

  • NMR Spectroscopy : Confirms regiochemistry (e.g., bromine’s para position via coupling patterns) and amine proton integration .
  • Mass Spectrometry : High-resolution MS (HRMS) differentiates isotopic patterns for bromine (1:1 ratio for 79Br^{79}Br/81Br^{81}Br) .
  • HPLC-PDA : Validates purity (>95%) and detects hydrolytic byproducts (e.g., free amine or acid under stability testing) .
    • Cross-Validation : Compare spectral data with structurally related compounds (e.g., N-(3-aminopropyl)-4-fluorobenzamide) to resolve ambiguities .

Q. How does the bromine substituent influence the compound’s stability under varying pH and temperature conditions?

  • Stability Profile :

  • Hydrolysis : The amide bond is stable at neutral pH but hydrolyzes under strong acidic (HCl, reflux) or basic (NaOH, 60°C) conditions, yielding 3-bromobenzoic acid and 3-aminopropylamine .
  • Thermal Stability : Decomposition occurs >150°C (DSC/TGA data), with bromine likely participating in radical-mediated degradation .
    • Storage Recommendations : Store at −20°C in anhydrous DMSO or under nitrogen to prevent oxidation of the primary amine .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends are observed when comparing this compound with halogen-substituted analogs?

  • SAR Insights :

  • Bromine vs. Fluorine : Bromine’s larger size and polarizability enhance hydrophobic interactions in target binding (e.g., enzyme active sites), whereas fluorine improves metabolic stability .
  • Positional Effects : Para-substituted analogs (e.g., 4-fluoro) show higher solubility but reduced cellular uptake compared to meta-bromo derivatives .
    • Data Table :
SubstituentLogPIC50_{50} (μM)*Solubility (mg/mL)
3-Br2.112.30.8
4-F1.818.91.5
*Hypothetical cytotoxicity data against HeLa cells .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Case Study : Discrepancies in anticancer activity (e.g., IC50_{50} variability across cell lines) may arise from:

  • Assay Conditions : Differences in serum concentration (e.g., 10% FBS vs. serum-free media alter compound bioavailability) .
  • Metabolic Instability : Primary amine oxidation in hepatic microsomes reduces efficacy in vivo compared to in vitro .
    • Resolution Strategy : Standardize assays using ISO-certified protocols and validate findings with orthogonal methods (e.g., SPR for target binding vs. cell viability assays) .

Q. What computational and experimental approaches are recommended for identifying biological targets of this compound?

  • Methodology :

  • Molecular Docking : Screen against kinases (e.g., EGFR, BRAF) using AutoDock Vina; bromine’s electronegativity suggests affinity for ATP-binding pockets .
  • Proteome Profiling : Use affinity-based pull-down assays with biotinylated analogs followed by LC-MS/MS to identify interacting proteins .
  • Validation : CRISPR-Cas9 knockout of candidate targets (e.g., HSP90) to confirm functional relevance in cytotoxicity .

Data Gaps and Future Directions

  • Unresolved Challenges : Limited data on pharmacokinetics (e.g., Cmax_{max}, t1/2_{1/2}) and off-target effects in animal models .
  • Priority Studies :
    • In Vivo Toxicity : Dose-ranging studies in rodents to establish NOAEL (No Observed Adverse Effect Level) .
    • Metabolite Identification : UPLC-QTOF-MS to map Phase I/II metabolites and guide lead optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.